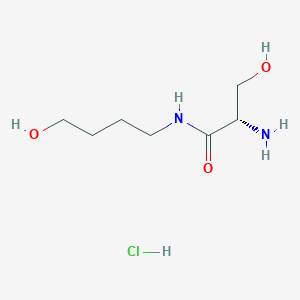

(2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride” is an organic compound with the CAS Number: 2460739-37-9 . It has a molecular weight of 212.68 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2O3.ClH/c8-6(5-11)7(12)9-3-1-2-4-10;/h6,10-11H,1-5,8H2,(H,9,12);1H/t6-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the amino, hydroxy, and butyl groups.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 212.68 .Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Mimetic Activity Research on compounds structurally related to (2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride has shown promising anticonvulsant activities. Schiff bases of gamma-aminobutyric acid and gamma-aminobutyramide, which share a structural resemblance, have been prepared and tested for their anticonvulsant and mimetic activities. These compounds have demonstrated effectiveness in blocking bicuculline-induced lethality and convulsions, as well as displacing gamma-aminobutyric acid from its membrane binding sites in rat dorsal root sensory ganglia, exhibiting gamma-aminobutyric acid agonist properties (Kaplan et al., 1980).

Antimicrobial Properties Studies have also explored the synthesis and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments. These compounds, obtained via copper-catalyzed anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts, were tested for their antibacterial and antifungal activities, highlighting the potential of structurally similar compounds for antimicrobial applications (Baranovskyi et al., 2018).

Polymer Synthesis The compound has been used as a key intermediate in the synthesis of polymers. For example, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride served as the key intermediate in preparing poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog. This work demonstrates an alternative synthetic route to this amino acid and explores the unexpected reactivity of some of its 3-deoxy derivatives (García-Martín et al., 2001).

Antimicrobial and Anticancer Activities Furthermore, new carbamoyl-containing oxa(thia)zolidines and 3-dialkylaminobutanamides have been synthesized and tested for their antimicrobial properties. These studies are indicative of the broad spectrum of biological activities that compounds like (2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride and its derivatives can exhibit, ranging from anticonvulsant and antimicrobial to potential anticancer activities (Tlekhusezh et al., 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3.ClH/c8-6(5-11)7(12)9-3-1-2-4-10;/h6,10-11H,1-5,8H2,(H,9,12);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBDKBRMWYJMKI-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CNC(=O)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)CNC(=O)[C@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide](/img/structure/B2572670.png)

![tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2572676.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-butoxybenzenesulfonate](/img/structure/B2572679.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572685.png)

![Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2572687.png)

![N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2572690.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572691.png)